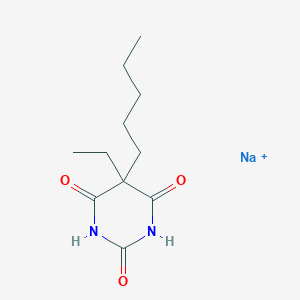
4-(4-(diethylamino)phenylimino)-1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-(diethylamino)phenylimino)-1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a diethylamino group, a phenylimino group, and a naphthalene carboxamide core, making it a subject of interest in organic chemistry and material science.
Vorbereitungsmethoden
The synthesis of 4-(4-(diethylamino)phenylimino)-1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the condensation of 4-(diethylamino)benzaldehyde with 1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve scaling up this process using continuous flow reactors and optimizing reaction parameters to enhance efficiency and reduce costs .
Analyse Chemischer Reaktionen
4-(4-(diethylamino)phenylimino)-1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the diethylamino and phenylimino groups, using reagents like halogens or alkylating agents. Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperatures ranging from room temperature to reflux conditions.
Wissenschaftliche Forschungsanwendungen
4-(4-(diethylamino)phenylimino)-1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 4-(4-(diethylamino)phenylimino)-1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and proteins, altering their activity and leading to various biochemical effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 4-(4-(diethylamino)phenylimino)-1-oxo-N-phenyl-1,4-dihydronaphthalene-2-carboxamide stands out due to its unique combination of functional groups and structural features. Similar compounds include:
(E)-1-(4-(4-(diethylamino)-2-hydroxybenzylideneamino)phenyl)ethanone: This compound shares the diethylamino and phenylimino groups but differs in its core structure.
4,4′-bis(diethylamino)benzophenone (Michler’s ketone): Another compound with diethylamino groups, used in different applications such as photoinitiators. The uniqueness of this compound lies in its naphthalene carboxamide core, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
4899-83-6 |
|---|---|
Molekularformel |
C27H25N3O2 |
Molekulargewicht |
423.5 g/mol |
IUPAC-Name |
4-[4-(diethylamino)phenyl]imino-1-oxo-N-phenylnaphthalene-2-carboxamide |
InChI |
InChI=1S/C27H25N3O2/c1-3-30(4-2)21-16-14-20(15-17-21)28-25-18-24(26(31)23-13-9-8-12-22(23)25)27(32)29-19-10-6-5-7-11-19/h5-18H,3-4H2,1-2H3,(H,29,32) |
InChI-Schlüssel |
SOGANZAFQORHIT-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-(2-Nitrophenyl)dibenzo[b,d]thiophene](/img/structure/B13996610.png)



![2-[4-(1,3-dioxolan-2-yl)-2-methylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13996617.png)



![1-Cyano-2-methyl-3-[2-(quinolin-2-ylmethylsulfanyl)ethyl]guanidine](/img/structure/B13996628.png)

